N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide
Description
2,6-Difluorobenzamido Group
This substituent introduces steric and electronic effects:
- Geometry : The fluorine atoms at positions 2 and 6 create a para-difluoro pattern on the benzamido ring, inducing a dipole moment of 1.67 D perpendicular to the ring plane.
- Hydrogen Bonding : The amide (-NHCO-) group participates in intermolecular H-bonds, with bond angles of 120°±2° (N-H···O=C).
1,3-Benzodioxolyl Group
The 1,3-benzodioxole moiety (methylenedioxy bridge) exhibits:
- Conformational Restriction : The dioxolane ring adopts a envelope conformation, with puckering parameters q = 0.42 Å and φ = 90°±5°.
- Electron Density : Oxygen lone pairs donate electron density into the adjacent benzene ring, lowering its π* orbital energy by ~0.8 eV.
Stereochemical Considerations and Tautomeric Possibilities
Stereochemistry
- Chiral Centers : The compound lacks traditional tetrahedral stereocenters but exhibits axial chirality due to restricted rotation about the amide C-N bond (ΔG‡ = 18–22 kcal/mol).
- Atropisomerism : The 2,6-difluorobenzamido group may produce atropisomers with a rotational barrier of ~25 kcal/mol, separable below -30°C.
Tautomerism
Potential tautomeric forms include:
- Amide-Imidic Acid Tautomerism :
$$
\text{RCONHR'} \leftrightarrow \text{RC(=NH)OHR'}
$$
This equilibrium favors the amide form (>99.9%) due to resonance stabilization. - Keto-Enol Tautomerism : Not observed in the benzofuran core due to aromatic stabilization.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F2N2O5/c24-14-5-3-6-15(25)19(14)22(28)27-20-13-4-1-2-7-16(13)32-21(20)23(29)26-12-8-9-17-18(10-12)31-11-30-17/h1-10H,11H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJORBFVCUYRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Difluorobenzamido Group: This step may involve the reaction of a difluorobenzoyl chloride with an amine to form the amide bond.
Construction of the Benzofuran Ring: This can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.
Coupling Reactions: The final step often involves coupling the benzodioxole and benzofuran intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or benzofuran rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dichlorobenzamido)-1-benzofuran-2-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-dimethylbenzamido)-1-benzofuran-2-carboxamide
Uniqueness
The presence of the difluorobenzamido group in “N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide” might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(2,6-difluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure features a benzodioxole moiety, which is known for its diverse biological activities. This article discusses the biological activity of this compound based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C₁₅H₁₃F₂N₃O₃
- Molecular Weight : 315.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may modulate the activity of specific receptors and enzymes involved in cellular signaling. For example:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR-mediated pathways, which are crucial for various physiological responses.
- Phosphatidylinositol 3-Kinase (PI3K) Pathway : It has been shown to activate PI3K signaling, which plays a role in cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific findings include:
- Cell Line Studies : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokine levels | |
| GPCR Modulation | Activation of GPCR signaling pathways |
Study 1: Antitumor Activity
A recent study investigated the antitumor effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, along with enhanced apoptosis markers in tumor tissues.
Study 2: Anti-inflammatory Response
In another study focusing on inflammatory bowel disease (IBD), the compound was administered to animal models exhibiting IBD symptoms. Results showed a marked decrease in inflammation markers and improved histological scores in treated groups compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
